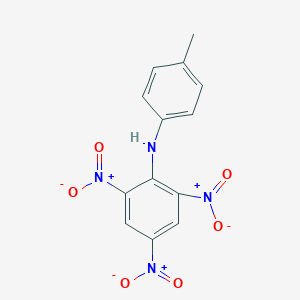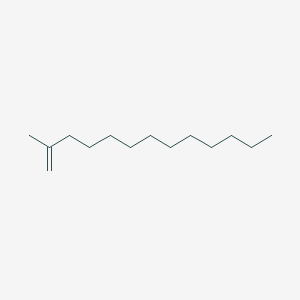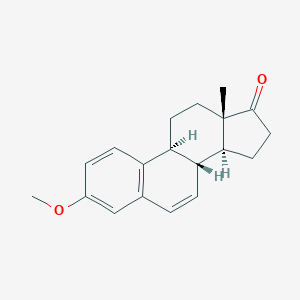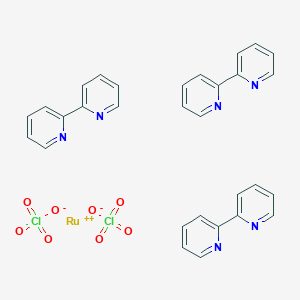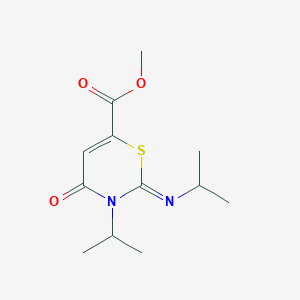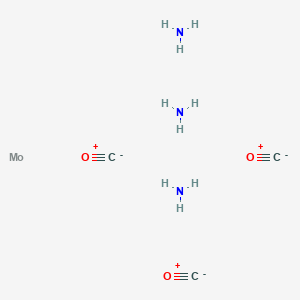
Triamminemolybdenum(0) tricarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Taxotere is a semi-synthetic derivative of paclitaxel, which is extracted from the needles of the European yew tree (Taxus baccata L) . The synthesis involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and esterification reactions .
Industrial Production Methods: Industrial production of Taxotere involves the use of advanced techniques such as nanotechnology, electrospinning, and 3D printing to enhance the formulation and delivery of the drug . These methods aim to improve the solubility and bioavailability of the compound while minimizing side effects .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Docetaxel durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Derivate von Docetaxel mit modifizierten funktionellen Gruppen, die seine therapeutischen Eigenschaften verbessern oder seine Toxizität reduzieren können .
Wissenschaftliche Forschungsanwendungen
Docetaxel hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird in der Forschung zur Zellteilung und Mikrotubuli-Dynamik eingesetzt.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt.
Industrie: Wird bei der Entwicklung fortschrittlicher Medikamentenabgabesysteme und -formulierungen eingesetzt.
5. Wirkmechanismus
Docetaxel wirkt, indem es an die β-Tubulin-Komponente von Mikrotubuli bindet, ihre Struktur stabilisiert und ihre Demontage verhindert . Diese Wirkung hemmt die Zellteilung und führt zum Zelltod . Die Verbindung ist besonders wirksam bei schnell teilenden Krebszellen, was sie zu einem starken Chemotherapeutikum macht .
Ähnliche Verbindungen:
Paclitaxel: Ein weiteres Taxan-Derivat mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Cabazitaxel: Ein neueres Taxan-Derivat mit verbesserter Wirksamkeit bei bestimmten Krebsarten.
Einzigartigkeit von Docetaxel: Docetaxel ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu Paclitaxel und seiner Fähigkeit, Resistenzen in bestimmten Krebszellen zu überwinden . Darüber hinaus ermöglicht seine halbsynthetische Natur eine kontrolliertere Produktion und Modifikation .
Wirkmechanismus
Taxotere works by binding to the β-tubulin component of microtubules, stabilizing their structure and preventing their disassembly . This action inhibits cell division and leads to cell death . The compound is particularly effective in rapidly dividing cancer cells, making it a potent chemotherapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain types of cancer.
Uniqueness of Taxotere: Taxotere is unique due to its higher potency compared to paclitaxel and its ability to overcome resistance in certain cancer cells . Additionally, its semi-synthetic nature allows for more controlled production and modification .
Eigenschaften
IUPAC Name |
azane;carbon monoxide;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJZAUTHOSABH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9MoN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584226 |
Source


|
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18177-91-8 |
Source


|
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamminemolybdenum tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
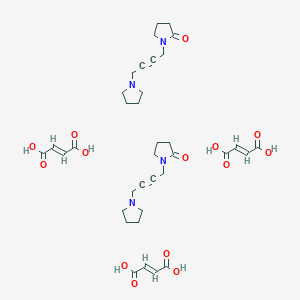
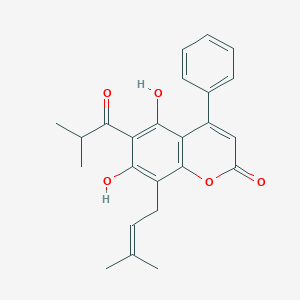
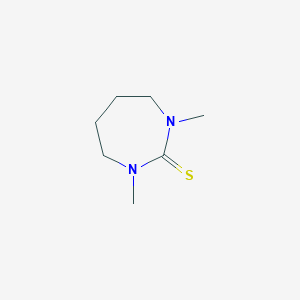
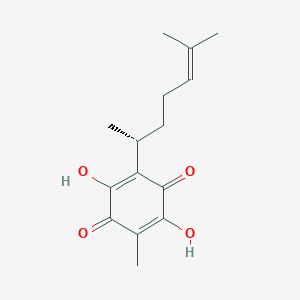
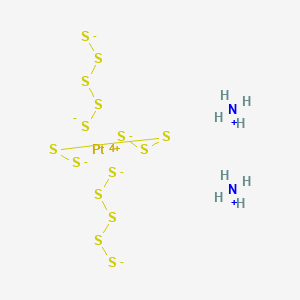
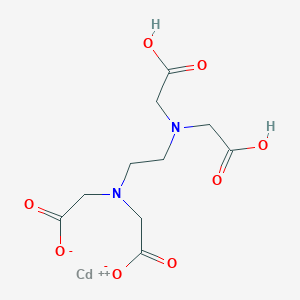
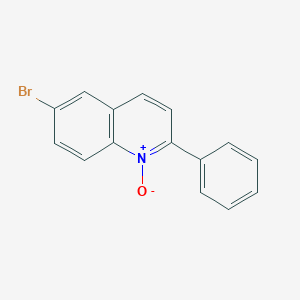
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
